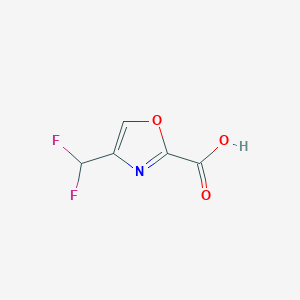
4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid is a heterocyclic compound containing both fluorine and oxygen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid typically involves the difluoromethylation of oxazole derivatives. One common method includes the use of difluorocarbene reagents, which react with oxazole precursors under controlled conditions to introduce the difluoromethyl group . Another approach involves the use of transition metal-catalyzed cross-coupling reactions, where difluoromethylated intermediates are coupled with oxazole derivatives .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound on a large scale .
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated oxazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include difluoromethylated oxazole derivatives, alcohols, aldehydes, and substituted oxazole compounds .
科学的研究の応用
4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The compound may also participate in various biochemical pathways, influencing cellular processes and metabolic functions .
類似化合物との比較
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 4-Difluoromethylquinazolinone
- Difluoromethylated pyrrole derivatives
Uniqueness
4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid is unique due to its specific structural features, including the presence of both a difluoromethyl group and an oxazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C5H3F2NO3 |
|---|---|
分子量 |
163.08 g/mol |
IUPAC名 |
4-(difluoromethyl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C5H3F2NO3/c6-3(7)2-1-11-4(8-2)5(9)10/h1,3H,(H,9,10) |
InChIキー |
RNNCGVQWZXGNDS-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(O1)C(=O)O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13066462.png)
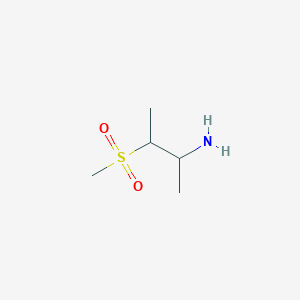
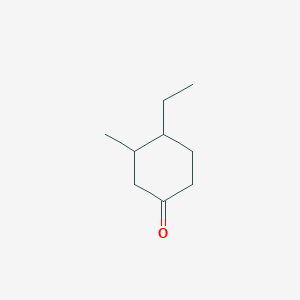
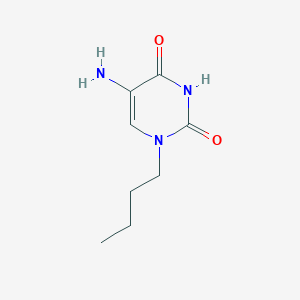
![{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13066482.png)
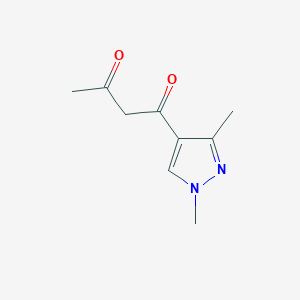
![2-tert-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066488.png)
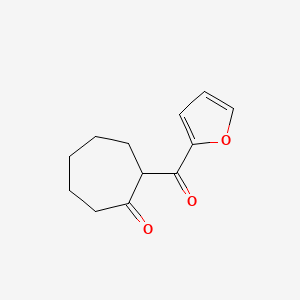

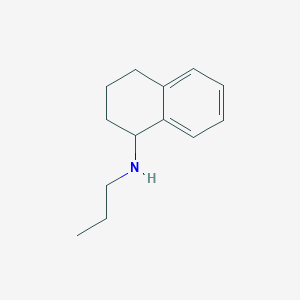

![4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid](/img/structure/B13066534.png)
![9-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13066542.png)
